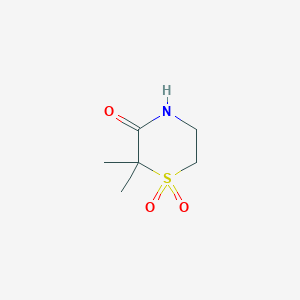
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, also known by its CAS number 1272667-24-9, is a sulfoxide compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol. This compound has gained attention in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its sulfoxide functional group. This group allows the compound to form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The specific pathways affected depend on the biological context, with significant implications in various areas:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling cascades.
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer properties by affecting cell proliferation pathways. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.
Cardiovascular Effects
Recent studies have indicated a link between this compound and nitric oxide (NO) signaling in cardiovascular health. It has been associated with the modulation of soluble guanylate cyclase (sGC), which is crucial for NO signaling. By enhancing sGC activity, this compound may contribute to vasodilation and improved blood flow.
Case Studies and Experimental Data
A variety of studies have explored the biological implications of sulfoxides like this compound. Below is a summary table of selected case studies that highlight its biological activities:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study B | Cardiovascular | Showed enhancement of sGC activity leading to increased vasodilation in animal models. |
| Study C | Enzyme Activity | Identified inhibition of specific metabolic enzymes linked to disease pathways. |
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit key enzymes involved in metabolic processes. For instance, studies have shown that it can affect the activity of cytochrome P450 enzymes, which are critical for drug metabolism.
Receptor Interaction Studies
In receptor interaction studies, this compound has been shown to modulate G-protein coupled receptors (GPCRs), impacting downstream signaling pathways that regulate various physiological responses.
属性
IUPAC Name |
2,2-dimethyl-1,1-dioxo-1,4-thiazinan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2)5(8)7-3-4-11(6,9)10/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEDDLHCRORJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCS1(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













